5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde
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Overview
Description
5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde is a heterocyclic compound that combines the structural features of benzimidazole and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde typically involves the condensation of benzimidazole derivatives with thiophene carbaldehyde. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzimidazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzimidazole and thiophene derivatives.
Scientific Research Applications
5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of biological pathways.
Pathways Involved: The specific pathways depend on the biological context, but may include signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-benzimidazol-1-ylmethyl)thiophene-2-carbaldehyde
- 5-(1H-benzimidazol-1-ylmethyl)furan-3-carbaldehyde
- 5-(1H-benzimidazol-1-ylmethyl)pyrrole-3-carbaldehyde
Uniqueness
5-((1H-benzo[d]imidazol-1-yl)methyl)thiophene-3-carbaldehyde is unique due to the combination of benzimidazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of new materials and biologically active molecules.
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)thiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-7-10-5-11(17-8-10)6-15-9-14-12-3-1-2-4-13(12)15/h1-5,7-9H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMDMFUSQJPNQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC(=CS3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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